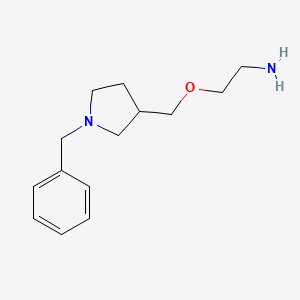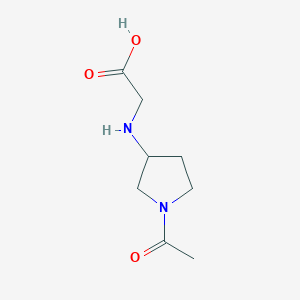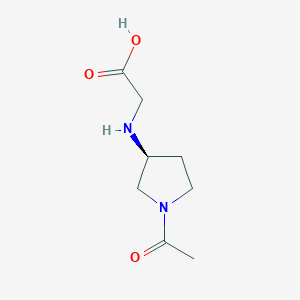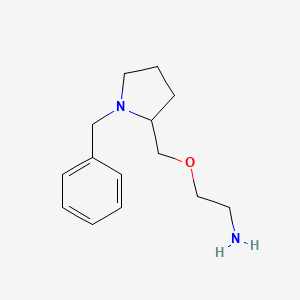
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, and an ethylamine group linked through a methoxy bridge. The molecular formula of this compound is C14H21NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks a benzyl halide (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The methoxy group can be introduced through the reaction of the benzylated pyrrolidine with methanol in the presence of an acid catalyst.
Attachment of the Ethylamine Group: The final step involves the reaction of the methoxylated pyrrolidine with ethylamine under suitable conditions, such as heating in the presence of a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, methanol, ethylamine
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxides, ketones
Reduction: Reduced amines
Substitution: Substituted pyrrolidines
Hydrolysis: Smaller amine fragments
Scientific Research Applications
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-pyrrolidinylmethanol
- 1-Benzyl-2-methylpyrrolidin-3-ylmethoxy-ethanol
- 1-Benzyl-3-aminopyrrolidine
Uniqueness
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethylamine is unique due to its specific structural features, such as the presence of both a benzyl group and an ethylamine group linked through a methoxy bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-7-9-17-12-14-6-8-16(11-14)10-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTJYNDURJBHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COCCN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920940.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920959.png)
![[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920966.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920979.png)
![[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920987.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920991.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920998.png)

![[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7921004.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7921018.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921025.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7921031.png)
